alpha-Hydroxypyridine-3-acetic acid
Overview
Description
Alpha-Hydroxypyridine-3-acetic acid is a chemical compound with the molecular formula C7H7NO31. It is often used in various chemical and biological applications12.
Synthesis Analysis
The synthesis of alpha-Hydroxypyridine-3-acetic acid is not explicitly mentioned in the search results. However, the synthesis of similar compounds often involves complex chemical reactions3. For a detailed synthesis process, it’s recommended to refer to specialized chemical literature or databases.Molecular Structure Analysis
The molecular structure of alpha-Hydroxypyridine-3-acetic acid is determined by its molecular formula, C7H7NO31. Detailed structural analysis would require advanced techniques such as X-ray crystallography or NMR spectroscopy4.
Chemical Reactions Analysis
The specific chemical reactions involving alpha-Hydroxypyridine-3-acetic acid are not detailed in the search results. However, organic acids like this often participate in various chemical reactions, including acid-base reactions56.Physical And Chemical Properties Analysis
Alpha-Hydroxypyridine-3-acetic acid, like other organic acids, has certain physical and chemical properties related to its structure and composition19. For detailed properties, it’s recommended to refer to a reliable chemical database or safety data sheet.Scientific Research Applications
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Scientific Field: Medicinal Chemistry
- Application : Pyrimidines, which are aromatic heterocyclic compounds, have been found to display a range of pharmacological effects including antioxidants, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory .
- Methods of Application : Numerous methods for the synthesis of pyrimidines are described . Anti-inflammatory effects of pyrimidines are attributed to their inhibitory response versus the expression and activities of certain vital inflammatory mediators .
- Results : Literature studies reveal that a large number of pyrimidines exhibit potent anti-inflammatory effects .
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Scientific Field: Dermatology and Cosmetology
- Application : Alpha hydroxy acids (AHAs), in particular glycolic acid, are a class of chemical compounds frequently used in cosmetics and dermatology .
- Methods of Application : The field of indication of AHA containing products ranges from skin moisturizing over reduction of wrinkles to deep chemical peeling of the skin .
- Results : Overall AHAs depending on the concentration used present an ingredient for cosmetic products or medical devices with proven efficacy .
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Scientific Field: Organic Synthesis
- Application : Alpha-hydroxypyridine-3-acetic acid is used in organic synthesis . It’s a key intermediate in the synthesis of various organic compounds .
- Methods of Application : The synthesis of alpha-hydroxypyridine-3-acetic acid involves reaction with lithium hydroxide monohydrate in tetrahydrofuran at 20°C for 16 hours .
- Results : The yield of the reaction is reported to be 100% .
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Scientific Field: Medicinal Chemistry
- Application : Derivatives of pyridine, dihydropyridine, and piperidine are reported to have various therapeutic applications .
- Methods of Application : These compounds are synthesized and tested for their biological activities .
- Results : These derivatives are reported to have anti-cancer, antihypertensive, antiulcer, antimicrobial, and many other therapeutic applications .
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Scientific Field: Chemical Synthesis
- Application : Alpha-hydroxypyridine-3-acetic acid is used as a key intermediate in the synthesis of various organic compounds .
- Methods of Application : The synthesis of alpha-hydroxypyridine-3-acetic acid involves reaction with lithium hydroxide monohydrate in tetrahydrofuran at 20°C for 16 hours .
- Results : The yield of the reaction is reported to be 100% .
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Scientific Field: Biochemistry
- Application : Pyridine derivatives, such as Niacin and Pyridoxine (Vitamin B6), play crucial roles in biological systems . They are involved in various oxidation-reduction processes in our body .
- Methods of Application : These compounds are naturally occurring and are derived from niacin .
- Results : These compounds are known as prosthetic pyridine nucleotide as they are derived from niacin .
Safety And Hazards
Future Directions
The future directions of research and applications involving alpha-Hydroxypyridine-3-acetic acid are not explicitly mentioned in the search results. However, there is ongoing research into the properties and applications of similar organic compounds131415.
Please note that this information is based on available search results and may not be comprehensive or up-to-date. For detailed and specific information, please refer to specialized chemical literature or databases.
properties
IUPAC Name |
2-hydroxy-2-pyridin-3-ylacetic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7NO3/c9-6(7(10)11)5-2-1-3-8-4-5/h1-4,6,9H,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CEJOQRNGUDYAKK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)C(C(=O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20964397 | |
Record name | Hydroxy(pyridin-3-yl)acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20964397 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
153.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
alpha-Hydroxypyridine-3-acetic acid | |
CAS RN |
49769-60-0 | |
Record name | α-Hydroxy-3-pyridineacetic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=49769-60-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | alpha-Hydroxypyridine-3-acetic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0049769600 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Hydroxy(pyridin-3-yl)acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20964397 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | α-hydroxypyridine-3-acetic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.051.330 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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